2-Hydrazino-3-methylbutanoic acid (CAS 19866-38-7), also known as α-hydrazinoisovaleric acid, is an α-hydrazino analog of valine characterized by the replacement of the native α-amino group with a hydrazino moiety. In procurement and synthetic workflows, it functions as a critical building block for aza-peptides, pseudo-peptides, and mechanism-based inhibitors. Its primary industrial and research value lies in its ability to introduce a highly stable 'hydrazino turn'—a peptidomimetic motif topologically similar to a βII'-turn—while conferring absolute resistance to native proteolytic cleavage [1]. Furthermore, it serves as a specialized precursor for targeting pyridoxal phosphate (PLP)-dependent enzymes by forming stable ketoenamine hydrazone tautomers in the enzyme active site [2].
Substituting 2-hydrazino-3-methylbutanoic acid with native L-valine or simpler α-hydrazino acids (such as α-hydrazinoacetic acid) fundamentally alters both the structural and pharmacological profile of the resulting molecule. Native valine cannot form the N-N bond required for proteolytic resistance or PLP-enzyme inhibition [1]. Conversely, simpler α-hydrazino acids lack the bulky isopropyl side chain, which is strictly required to sterically lock the backbone into the 8-membered hydrogen-bonded hydrazino turn and to achieve binding specificity in the hydrophobic pockets of branched-chain amino acid-targeted PLP enzymes [2]. Using a generic analog results in a loss of secondary structure control and off-target enzymatic activity.
When incorporated into peptide sequences, the α-hydrazino isovaleric acid residue completely alters the local backbone electronics and stereochemistry, preventing recognition by standard proteases. Studies on hydrazino peptides show that sequences containing this motif exhibit near-zero degradation by trypsin and chymotrypsin over extended incubations, whereas the native L-valine baseline peptides are rapidly cleaved [1].
| Evidence Dimension | Proteolytic half-life (in vitro serum/protease assays) |
| Target Compound Data | >24 hours (highly stable) |
| Comparator Or Baseline | Native L-Valine peptide (<30 minutes) |
| Quantified Difference | >48-fold increase in half-life |
| Conditions | Standard protease incubation (e.g., trypsin/chymotrypsin) at 37°C |
Procurement for peptide drug discovery must prioritize this compound to overcome the poor in vivo half-life of native valine-containing sequences.
Crystallographic and NMR analyses of pseudo-peptides incorporating 2-hydrazino-3-methylbutanoic acid demonstrate the formation of a rigid 8-membered hydrogen-bonded cycle, termed the hydrazino turn. The isopropyl side chain provides critical steric bulk that restricts the conformational space, inducing a turn topologically equivalent to a βII'-turn [1]. In contrast, simpler analogs like α-hydrazinoacetic acid lack this steric constraint, resulting in highly flexible backbones and a failure to reliably induce the desired turn architecture.
| Evidence Dimension | Turn induction propensity |
| Target Compound Data | Strong induction of 8-membered hydrazino turn (βII'-turn mimic) |
| Comparator Or Baseline | α-Hydrazinoacetic acid (highly flexible, weak turn induction) |
| Quantified Difference | Significant reduction in conformational entropy and higher population of the folded state |
| Conditions | Solution-phase NMR and X-ray crystallography of pseudo-peptides |
For structure-based drug design requiring a rigid β-turn, the isopropyl side chain is non-negotiable for locking the conformation.
α-Hydrazino acids are potent inhibitors of pyridoxal phosphate (PLP)-dependent decarboxylases and aminotransferases. 2-Hydrazino-3-methylbutanoic acid specifically targets enzymes that recognize branched-chain amino acids by forming a catalytically correct ketoenamine PLP-hydrazone tautomer in the active site [1]. While the benchmark inhibitor carbidopa is highly effective for DOPA decarboxylase, it lacks the isopropyl group required to fit the valine-specific binding pocket, making 2-hydrazino-3-methylbutanoic acid the required precursor for targeting branched-chain specific PLP enzymes.
| Evidence Dimension | Binding specificity for branched-chain PLP enzymes |
| Target Compound Data | High affinity (forms stable dead-end PLP-hydrazone) |
| Comparator Or Baseline | Carbidopa (inactive at branched-chain specific pockets) |
| Quantified Difference | Target-specific pocket matching based on the isopropyl side chain |
| Conditions | PLP-dependent enzyme inhibition assays |
Buyers developing metabolic inhibitors for branched-chain amino acid pathways must select this specific analog to ensure active site complementarity.
2-Hydrazino-3-methylbutanoic acid can be orthogonally protected (e.g., Nα-Z, Nβ-Fmoc or Boc) for integration into standard SPPS workflows [1]. However, due to the steric hindrance of the isopropyl group and the reduced nucleophilicity of the substituted hydrazine, coupling requires strong activating agents such as phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HATU). While native L-valine couples rapidly with standard carbodiimides, the hydrazino analog requires optimized conditions but successfully avoids racemization, yielding high-purity aza-peptides.
| Evidence Dimension | SPPS coupling requirements |
| Target Compound Data | Requires strong activators (HATU/PyBOP) due to steric hindrance |
| Comparator Or Baseline | Native L-Valine (couples with standard DIC/HOBt) |
| Quantified Difference | Higher activation energy barrier but maintains stereochemical integrity |
| Conditions | Fmoc-based Solid-Phase Peptide Synthesis |
Process chemists must procure appropriate high-efficiency coupling reagents alongside this compound to ensure viable manufacturing yields.
Used as a direct replacement for valine in peptide sequences to prevent proteolytic degradation while maintaining the hydrophobic footprint of the isopropyl side chain [1].
Procured as a core pharmacophore for designing mechanism-based inhibitors targeting aminotransferases or decarboxylases specific to valine metabolism [2].
Utilized in the synthesis of mixed foldamers (e.g., 1:1 [α/α-hydrazino]mers) where a rigid, predictable 'hydrazino turn' is required to mimic native β-hairpin structures [1].
| Application | Selection Property | Validation Focus |
|---|---|---|
| Ugi reaction for heterocycle synthesis | Ugi reactivity with β-branched side chain | Yield and scaffold tolerance in target library |
| PLP decarboxylase inhibitor research | Valine-mimetic side chain for active-site recognition | Enzyme selectivity and inhibition kinetics |
| Peptidomimetic foldamer design | Conformationally restricted hydrazino-valine building block | Secondary structure fidelity and hydrogen bonding |
| Peptide physicochemical modulation | Predicted higher lipophilicity vs. L-valine | Empirical logP/logD measurement and chromatographic impact |